methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride
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Overview
Description
Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C8H19N3·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methylpiperazine with an appropriate alkylating agent. One common method is the reductive amination of 4-methylpiperazine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of 4-methylpiperazine, followed by its alkylation and subsequent purification. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or sulfonylated derivatives of the piperazine ring.
Scientific Research Applications
Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. This compound can inhibit enzyme activity or block receptor signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
- 1-Amino-4-methylpiperazine
- 2-(1-Methylpyrazol-4-yl)ethanamine dihydrochloride
- 4-(2-Aminoethyl)-1-methylpiperazine
Comparison: Methyl[2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity to biological targets .
Properties
CAS No. |
2680529-22-8 |
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Molecular Formula |
C8H21Cl2N3 |
Molecular Weight |
230.2 |
Purity |
95 |
Origin of Product |
United States |
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